7-Chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class. These compounds are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in recent methodologies . The compound features a 7-chloro-substituted chromeno-pyrrole core, with a 3-chlorophenyl group at position 1 and a 6-methylpyridin-2-yl moiety at position 2.
Properties
Molecular Formula |
C23H14Cl2N2O3 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
7-chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H14Cl2N2O3/c1-12-4-2-7-18(26-12)27-20(13-5-3-6-14(24)10-13)19-21(28)16-11-15(25)8-9-17(16)30-22(19)23(27)29/h2-11,20H,1H3 |
InChI Key |
DWPVRQPAOWHJOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Biological Activity
7-Chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chromeno-pyrrole framework and various substituents, contribute to its biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Overview
The molecular formula of the compound is , and it possesses a molecular weight of approximately 396.26 g/mol. The compound features a chromene moiety fused with a pyrrole ring, further substituted with chlorophenyl and methyl-pyridine groups. This intricate arrangement enhances its pharmacological properties.
Biological Activities
Preliminary studies suggest that 7-Chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits several notable biological activities:
Synthesis Methods
The synthesis of 7-Chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through several methods:
- Multicomponent Reactions : A one-pot synthesis approach has been successfully utilized to create libraries of related compounds. This method allows for high yields (up to 92%) under mild conditions .
- Electrophilic Aromatic Substitution : This method exploits the electrophilic nature of the chlorinated aromatic systems present in the compound .
Case Studies
Several studies have investigated compounds structurally similar to 7-Chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural diversity of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones arises from variations in substituents at positions 1 and 2, which influence physicochemical properties and reactivity. Below is a detailed comparison with three structurally related analogs:
Substituent Analysis
- Target Compound: Position 1: 3-Chlorophenyl (electron-withdrawing Cl substituent). Position 2: 6-Methylpyridin-2-yl (heteroaromatic group with a methyl substituent). Chromeno Core: 7-Chloro substitution.
- Compound 4{8–11-24} : Position 1: 4-Hydroxyphenyl (electron-donating -OH group). Position 2: Phenethyl (aliphatic chain with aromatic terminus). Chromeno Core: 7-Chloro substitution.
- Compound 4{9–5-21} : Position 1: 3-Hydroxyphenyl (-OH at meta position). Position 2: Furan-2-ylmethyl (oxygen-containing heterocycle). Chromeno Core: 6-Methyl and 7-Chloro substitutions.
- Compound from : Position 1: 3-Nitrophenyl (strongly electron-withdrawing -NO₂ group). Position 2: 4-Methylpyridin-2-yl (pyridine with para-methyl). Chromeno Core: 7-Chloro substitution.
Physical and Spectroscopic Properties
Key data from synthesized analogs (Table 1):
Key Observations
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., Cl, NO₂) typically increase melting points due to enhanced intermolecular interactions. Compound 4{8–11-24} (4-hydroxyphenyl) exhibits the highest melting point (>295°C), likely due to hydrogen bonding from the -OH group . Compound 4{9–5-21} (3-hydroxyphenyl + furan) has a lower melting point (276–279°C), suggesting reduced crystallinity from meta-substitution and heterocyclic flexibility .
Synthetic Yields :
- Higher yields (72%) are achieved with phenethyl (aliphatic) substituents (Compound 4{8–11-24}) compared to furan-based analogs (62%), possibly due to steric or electronic factors favoring aliphatic coupling .
Spectroscopic Trends: IR spectra consistently show two carbonyl stretches (~1700 and ~1650 cm⁻¹), characteristic of the chromeno-pyrrole-dione core . ¹H NMR of furan-containing analogs (e.g., Compound 4{9–5-21}) displays distinct proton resonances for the heterocycle (δ 6.25–6.39 ppm) .
Electron-Donating vs. Withdrawing Groups :
- Hydroxyphenyl substituents (electron-donating) may enhance solubility, whereas chlorophenyl or nitrophenyl groups (electron-withdrawing) could improve metabolic stability in biological systems .
Research Findings and Implications
- Synthetic Flexibility : The one-pot multicomponent synthesis () enables rapid diversification of substituents, critical for optimizing pharmacological profiles .
- Structure-Activity Relationships (SAR) : Position 2 substituents (e.g., pyridinyl vs. furan) may influence target binding via π-π stacking or hydrogen bonding, warranting further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
